molecular formula C8H6N4 B1228546 5-Azidoindole CAS No. 81524-74-5

5-Azidoindole

Cat. No. B1228546
CAS RN: 81524-74-5
M. Wt: 158.16 g/mol
InChI Key: AOGMRHJPLFEWKL-UHFFFAOYSA-N
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Description

5-Azidoindole is a chemical compound that has gained considerable attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic organic compound that contains an azide group and an indole ring structure. This compound has been widely studied for its ability to act as a versatile building block in organic synthesis, as well as its potential applications in medicinal chemistry and materials science.

Scientific Research Applications

Photoaffinity Labeling in Plant Biology

5-Azidoindole has been used as a photoaffinity labeling agent in plant biology. For instance, it has been utilized to identify indole-3-acetic acid-binding proteins in maize. The use of this compound-3-acetic acid, an analog of the endogenous plant hormone indole-3-acetic acid (an auxin), helped to identify two specific peptides in maize that bind to this hormone, potentially involved in cell elongation processes (Jones & Venis, 1989).

Drug Design and Prodrugs

In drug design, this compound derivatives have been explored for creating effective prodrugs. For example, novel approaches have been investigated for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), a treatment for HIV infection. These prodrugs aim to enhance the drug's activity, brain uptake, and pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).

DNA Methylation and Cancer Therapy

This compound derivatives, like 5-aza-2'-deoxycytidine, are used to study DNA methylation, a key process in gene expression and cancer development. These compounds are used as DNA methylation inhibitors to induce gene expression and cellular differentiation, providing insights into potential cancer therapies (Jüttermann, Li, & Jaenisch, 1994).

Inhibitors of DNA Methylation

Studies on 5-azacytidine and 5-aza-2′-deoxycytidine, related to this compound, highlight their role as inhibitors of DNA methylation. They are used in research to understand the correlation between loss of methylation in specific gene regions and activation of associated genes. This research has implications for cancer therapy, particularly in cancers where epigenetic silencing of critical genes occurs (Christman, 2002).

Chemotherapeutic Potential

In the context of chemotherapy, this compound derivatives like 5-aza-2'-deoxycytidine (Decitabine) are evaluated for their potential in cancer therapy. They show promise in treating myelodysplastic syndrome and acute myeloid leukemia, and their pharmacokinetics and pharmacodynamic properties are key to their effectiveness in cancer treatment (Karahoca & Momparler, 2013).

properties

IUPAC Name

5-azido-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-12-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGMRHJPLFEWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231178
Record name 5-Azidoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81524-74-5
Record name 5-Azidoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081524745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-azidoindole interact with its target and what are the downstream effects?

A1: this compound acts as a photoaffinity labeling agent, mimicking the natural substrate indole in various biological systems. Upon exposure to ultraviolet light, the azide group within this compound becomes reactive and forms a covalent bond with nearby molecules. This allows researchers to identify and study proteins that interact with indole, such as the tryptophan synthase enzyme.

Q2: What is the structural characterization of this compound (molecular formula, weight, and spectroscopic data)?

A2: While the provided excerpts don't explicitly state the molecular formula and weight, this compound (C8H6N4) has a molecular weight of 158.16 g/mol. Spectroscopic data, unfortunately, is not discussed in the provided excerpts.

Q3: How has this compound been used to study auxin transport in plants?

A4: Researchers have utilized the photoreactive nature of this compound to map the distribution and transport pathways of auxin, a crucial plant hormone. By introducing radiolabeled this compound (tritiated this compound-3-acetic acid) to maize tissues and exposing them to UV light, the auxin transport pathways become "frozen" due to covalent bonding. [, ] Subsequent microautoradiography revealed a higher concentration of the labeled compound in epidermal cells, suggesting their significant role in auxin transport. [] These findings were further corroborated by experiments showing reduced this compound accumulation in the presence of the auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA). []

Q4: What are the limitations of using this compound as a research tool?

A4: While powerful, this compound has limitations. Firstly, its photoreactivity necessitates careful handling and controlled light conditions during experiments. Secondly, its application in studying dynamic processes might be limited by the irreversible nature of covalent bonding upon UV exposure. Finally, as with any analog, it's crucial to consider potential differences in binding affinity and biological activity compared to the natural substrate.

Q5: How does this compound contribute to our understanding of plant development?

A6: this compound, through its application in auxin transport studies, provides crucial insights into plant development. Uneven distribution of auxin, guided by specific transport pathways, is known to influence various developmental processes, including embryogenesis, organogenesis, and tropic responses. [] By mapping these pathways and identifying the cells involved, this compound helps unravel the complex interplay between auxin and plant development.

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